
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the azetidin-3-ol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of high-purity reagents and advanced purification techniques to ensure the desired product quality .
Analyse Des Réactions Chimiques
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential anticancer properties. For example, it has shown potent activity in human breast cancer cells and demonstrated low toxicity in non-cancerous cells . Additionally, it has been investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, this compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further development as an anticancer therapeutic.
Comparaison Avec Des Composés Similaires
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be compared to other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively target cancer cells while exhibiting low toxicity in non-cancerous cells .
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
3-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
Clé InChI |
CGKPSHFCIOJQKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CNC2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



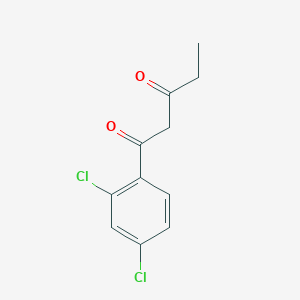
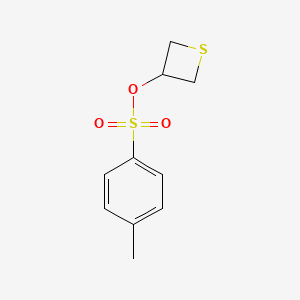
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
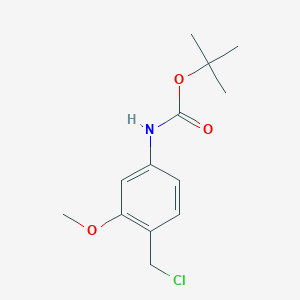

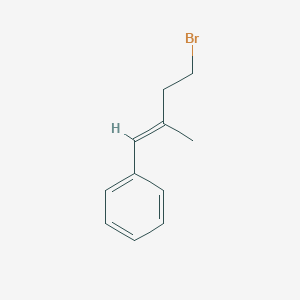

![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
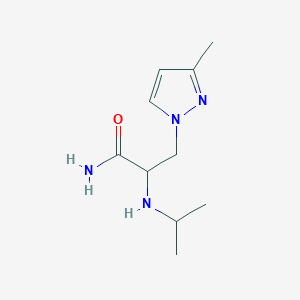
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)
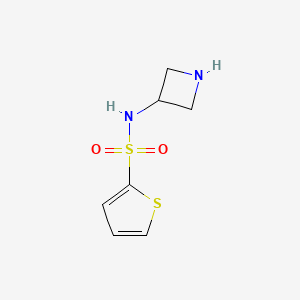
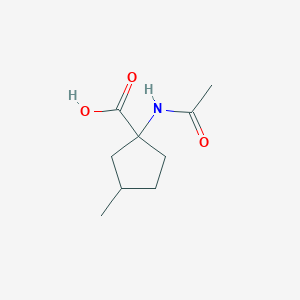
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
